5-(3-Cyanophenyl)nicotinonitrile
Description
5-(3-Cyanophenyl)nicotinonitrile is a nicotinonitrile derivative featuring a cyano (-CN) group at the meta position of the pendant phenyl ring. This compound belongs to a broader class of heterocyclic aromatic nitriles, which are pivotal in medicinal chemistry due to their versatility in chemical reactivity and biological interactions. The cyano group’s strong electron-withdrawing nature may enhance binding affinity to biological targets, such as enzymes or receptors, by influencing electronic distribution and steric interactions .
Properties
CAS No. |
1346691-57-3 |
|---|---|
Molecular Formula |
C13H7N3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-(3-cyanophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7N3/c14-6-10-2-1-3-12(4-10)13-5-11(7-15)8-16-9-13/h1-5,8-9H |
InChI Key |
AMOOZAVLEIJTDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC(=C2)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(3-Cyanophenyl)nicotinonitrile involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 5-(3-Cyanophenyl)nicotinonitrile may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyanophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Applications in Drug Design
5-(3-Cyanophenyl)nicotinonitrile serves as a pharmacophore in drug design due to its unique structural features. The compound's ability to form hydrogen bonds and interact with enzyme active sites positions it as a candidate for developing new therapeutic agents targeting metabolic disorders and cancers .
Comparative Analysis of Related Compounds
The following table summarizes key structural features and applications of related compounds in the nicotinonitrile class:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Nicotinonitrile (3-Cyanopyridine) | Core structure similar to nicotinonitrile | Precursor to various pharmaceuticals and agrochemicals |
| 4-Cyanopyridine | Substituted pyridine ring | Used in the synthesis of heterocyclic compounds with biological activity |
| 2-Cyanopyridine | Different substitution pattern | Employed in the production of nicotinamide and other derivatives |
| 5-(4-Cyanophenyl)nicotinic acid | Cyanophenyl substitution at different position | Enhanced lipophilicity and bioavailability |
The unique substitution pattern of 5-(3-Cyanophenyl)nicotinonitrile imparts distinct electronic and steric properties compared to other similar compounds, contributing to its unique reactivity and potential biological activity .
Case Studies
Several studies have explored the biological activities of compounds related to 5-(3-Cyanophenyl)nicotinonitrile:
-
Cytotoxicity Studies:
A series of derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. Compounds exhibited varying degrees of activity, with some showing better efficacy than standard treatments like 5-fluorouracil (5-FU). For instance, certain derivatives demonstrated significant anti-proliferative effects with IC values comparable to established anticancer drugs . -
Mechanism of Action:
Investigations into the mechanism revealed that these compounds could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. The studies utilized assays such as Annexin V-FITC to quantify apoptotic cells and Western blotting to assess changes in protein expression related to apoptosis .
Mechanism of Action
The mechanism of action of 5-(3-Cyanophenyl)nicotinonitrile in biological systems involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or interact with enzyme active sites, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nicotinonitrile derivatives are distinguished by substituent type, position, and electronic effects. Below is a detailed comparison of 5-(3-Cyanophenyl)nicotinonitrile with structurally related compounds:
Substituent Type and Position
- 5-(3-Chloro-2-fluorophenyl)nicotinonitrile Substituents: Chloro (Cl) at C3 and fluoro (F) at C2 on the phenyl ring. Impact: The electron-withdrawing Cl and F substituents enhance reactivity in Suzuki coupling and increase antimicrobial activity. The meta-chloro and ortho-fluoro arrangement introduces steric hindrance, reducing metabolic degradation .
- 5-(3,4-Difluorophenyl)nicotinonitrile Substituents: Two fluorine atoms at C3 and C3.
- 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile Substituents: Chlorophenylsulfanyl and trifluoromethylphenyl groups. Impact: The trifluoromethyl (-CF₃) group significantly increases lipophilicity and stability, enhancing its pharmacokinetic profile .
- 5-(3-Formylphenyl)nicotinic acid Substituents: Formyl (-CHO) at C3. Impact: The formyl group enables covalent interactions with nucleophilic residues in proteins, a feature absent in cyano-substituted analogs .
Electronic and Steric Effects
- Cyano (-CN) vs. However, -CF₃ offers greater metabolic stability due to its resistance to oxidation .
- Fluoro (-F) vs. Chloro (-Cl):
- Fluorine’s smaller atomic radius reduces steric hindrance compared to chlorine, allowing tighter binding to enzyme active sites .
Data Tables
Table 1: Key Properties of Nicotinonitrile Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Notable Biological Activity |
|---|---|---|---|
| 5-(3-Cyanophenyl)nicotinonitrile | -CN at C3 | 221.23 (calculated) | Hypothesized kinase inhibition |
| 5-(3-Chloro-2-fluorophenyl)nicotinonitrile | -Cl at C3, -F at C2 | 232.64 | Antimicrobial (MIC: 2–4 µg/mL) |
| 5-(3,4-Difluorophenyl)nicotinonitrile | -F at C3 and C4 | 222.18 | Cytotoxic (IC₅₀: 8.2 µM) |
| 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile | -Cl, -S-, -CF₃ | 379.78 | Kinase inhibition (IC₅₀: <100 nM) |
Table 2: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Steric Effect | Metabolic Stability |
|---|---|---|---|
| -CN | Strongly withdrawing | Moderate | Moderate |
| -CF₃ | Moderately withdrawing | Low | High |
| -Cl | Withdrawing | High | Low |
| -F | Withdrawing | Low | High |
Research Findings and Contradictions
- Contradiction in Halogen vs. Cyano Efficacy: While halogenated derivatives (e.g., chloro, fluoro) are well-documented for antimicrobial activity , the cyano group’s role remains underexplored. Evidence suggests -CN may favor kinase inhibition over antimicrobial effects due to its electronic profile .
- Synthetic Challenges: Introducing a cyano group at the meta position requires precise control in Pd-catalyzed cyanation, unlike halogenation, which is more straightforward .
Biological Activity
5-(3-Cyanophenyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a modulator of nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, synthesis, mechanisms, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C12H8N2
Molecular Weight: 196.20 g/mol
IUPAC Name: 5-(3-Cyanophenyl)nicotinonitrile
Canonical SMILES: C1=CC(=C(C=C1)C#N)C2=C(C=CN=C2)C(=N)C#N
The compound features a cyanophenyl group attached to a nicotinonitrile structure, which is known for its diverse biological activities.
5-(3-Cyanophenyl)nicotinonitrile exhibits its biological effects primarily through:
- Interaction with Nicotinic Acetylcholine Receptors (nAChRs): It acts as a selective positive allosteric modulator at the (α4)3(β2)2 nAChR subtype. This interaction enhances acetylcholine-induced responses, suggesting potential applications in treating neurological disorders and cognitive enhancement .
- Anticancer Activity: Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, likely through the modulation of cellular signaling pathways associated with cell survival and proliferation .
Anticancer Studies
Research has demonstrated that 5-(3-Cyanophenyl)nicotinonitrile exhibits promising anticancer activity. In vitro studies revealed:
- Cytotoxicity Against Cancer Cell Lines: The compound showed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating its potential as a lead compound for further development .
- Mechanism of Action: The compound appears to induce apoptosis via mitochondrial dysfunction and activation of caspase pathways, leading to programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
Studies have identified key structural features that contribute to the biological activity of 5-(3-Cyanophenyl)nicotinonitrile:
- Substituent Effects: Variations in the phenyl substituents significantly influence the potency and selectivity toward nAChR subtypes. For instance, substituents that enhance electron density on the aromatic ring improve receptor binding affinity and efficacy .
- Fluorescence Properties: The compound exhibits strong fluorescence properties, which can be advantageous for biological imaging applications. Emission maxima have been recorded between 420–630 nm, facilitating its use in cellular imaging studies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | |
| nAChR Modulation | Positive allosteric modulation | |
| Fluorescence Emission | Maxima at 420–630 nm |
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity | Reference |
|---|---|---|
| Electron-donating | Increased potency | |
| Electron-withdrawing | Decreased potency |
Case Studies
-
Case Study on Anticancer Activity:
A study evaluated the cytotoxic effects of various nicotinonitrile derivatives, including 5-(3-Cyanophenyl)nicotinonitrile. The results indicated that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a therapeutic agent against specific cancer types. -
Case Study on nAChR Modulation:
In a pharmacological evaluation, researchers tested several analogs of nicotinonitriles for their ability to potentiate nAChR activity. The findings revealed that 5-(3-Cyanophenyl)nicotinonitrile selectively enhanced responses at (α4)3(β2)2 receptors, suggesting its utility in neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
